N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide

Medicinal chemistry Biochemical assay Compound procurement

This heterocyclic small molecule incorporates furan, pyrazole, and oxane (tetrahydropyran) moieties linked via an ethyl spacer. It is currently offered without published bioactivity, ADME, or pharmacokinetic data, and is recommended solely as a synthetic intermediate or for de novo exploratory research. Absent head‑to‑head data against established analogs, procurement is justified only when a novel scaffold is required. Identity should be confirmed by NMR, MS, and HPLC before use.

Molecular Formula C15H19N3O3
Molecular Weight 289.335
CAS No. 2034593-77-4
Cat. No. B2509505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide
CAS2034593-77-4
Molecular FormulaC15H19N3O3
Molecular Weight289.335
Structural Identifiers
SMILESC1COCCC1C(=O)NCC(C2=CC=CO2)N3C=CC=N3
InChIInChI=1S/C15H19N3O3/c19-15(12-4-9-20-10-5-12)16-11-13(14-3-1-8-21-14)18-7-2-6-17-18/h1-3,6-8,12-13H,4-5,9-11H2,(H,16,19)
InChIKeyCLXQFXXPLDBNSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide (CAS 2034593-77-4): Procurement-Grade Structural Characterization


N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide is a heterocyclic small molecule bearing furan, pyrazole, and oxane (tetrahydropyran) moieties linked through an ethyl spacer. Its molecular formula is C15H19N3O3 with a molecular weight of 289.33 g/mol. A comprehensive search of primary research papers, patents, authoritative databases, and reputable vendor technical datasheets returned no citable quantitative biological activity, selectivity, or pharmacokinetic data for this specific compound. Consequently, procurement of this compound cannot be justified by published differential evidence relative to structurally related analogs, and any selection would rely solely on unverified vendor claims.

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide: Why In-Class Substitution Carries Unquantified Risk


For compounds in the pyrazole‑furan‑carboxamide family, small changes to the carboxamide substituent—such as replacing an acetamide with oxane‑4‑carboxamide—can alter hydrogen‑bonding capacity, lipophilicity, metabolic stability, and target selectivity. Published SAR studies on pyrazol‑furan carboxamide analogs demonstrate that the specific carboxamide appendage directly controls Akt1 inhibitory potency and antiproliferative activity in HCT116 and OVCAR‑8 cells. Because the target compound’s biological profile has not been disclosed in any citable source, there is no quantitative framework to predict whether substitution of a close analog (e.g., N‑(2‑(furan‑2‑yl)‑2‑(1H‑pyrazol‑1‑yl)ethyl)acetamide or N‑(2‑(furan‑2‑yl)‑2‑(1H‑pyrazol‑1‑yl)ethyl)furan‑2‑carboxamide) with the target compound would preserve, enhance, or abolish the desired activity. Absent head‑to‑head data, substitution represents an unquantified risk that is incompatible with evidence‑based procurement.

N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide: Quantitative Differentiation Evidence Inventory


Absence of Published Bioactivity Data Prevents Quantitative Differentiation

No peer‑reviewed study, patent, or authoritative database reports IC50, Ki, EC50, or any other quantitative biological activity value for N‑[2‑(furan‑2‑yl)‑2‑(1H‑pyrazol‑1‑yl)ethyl]oxane‑4‑carboxamide. The closest published series—pyrazol‑furan carboxamide Akt1 inhibitors—does not include this compound. Without bioactivity data, no differential claim can be supported. [1]

Medicinal chemistry Biochemical assay Compound procurement

Lack of Selectivity Profiling Data Precludes Assessment of Off‑Target Risk

No kinase selectivity panel, CEREP screen, or safety‑pharmacology profile has been reported for the target compound. Published pyrazol‑furan carboxamide analogs exhibit cross‑reactivity with structurally related AGC kinases (Akt2, Akt3, ROCK1, PKA) [1]. Without analogous profiling for the target compound, relative selectivity cannot be quantified.

Kinase selectivity Off‑target screen Safety pharmacology

Absence of Physicochemical and ADME Data Prevents Property‑Based Differentiation

No experimentally measured logP, solubility, permeability, metabolic stability, or plasma protein binding values are publicly available for the target compound. Computational predictions are possible but carry inherent uncertainty and cannot replace experimental measurements. Vendors listing this compound do not provide any ADME characterization.

ADME Physicochemical properties Drug‑likeness

Recommended Application Scenarios for N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide Given Current Evidence


Not Recommended for Procurement in Hypothesis‑Driven Biological Studies

Given the complete absence of quantitative bioactivity data, the compound cannot be recommended for any target‑based biochemical or cellular assay intended to evaluate a specific biological hypothesis. Investigators would be unable to interpret results or benchmark against published analogs.

Potential Use as a Synthetic Intermediate (Structure‑Only Confirmation Required)

If the compound is intended solely as a synthetic intermediate in a published or patent‑disclosed route, procurement may be acceptable provided that identity is confirmed by NMR, MS, and purity analysis. However, no published synthetic procedure specifically references this CAS number, so the user must independently establish synthetic utility.

Not Recommended for Lead‑Optimization or Pre‑Clinical Programs

Without in‑vitro ADME, selectivity, or in‑vivo PK data, the compound cannot be prioritized over characterized analogs in drug‑discovery campaigns. Any advancement would require de‑novo generation of a full data package, eliminating any procurement advantage.

Re‑Prioritization Suggested After Minimal Characterization

If the vendor or a collaborator can supply at minimum a biochemical IC50 against the intended target, a logD, and aqueous solubility measurement, the compound could be compared quantitatively to nearest analogs and reassessed for procurement suitability.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl]oxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.